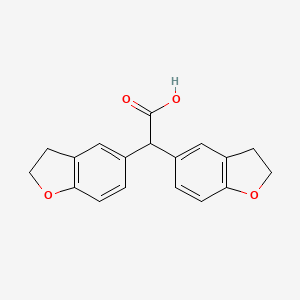

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid

Overview

Description

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid is a chemical compound with the molecular formula C18H16O4 and a molecular weight of 296.33 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, which include a benzofuran ring fused with an acetic acid moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydrobenzofuran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the acetic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Oxidation: Formation of benzofuran-5-carboxylic acid.

Reduction: Formation of benzofuran-5-ylmethanol.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid can be compared with other benzofuran derivatives such as:

- Benzofuran-2-carboxylic acid

- Benzofuran-3-carboxylic acid

- 2,3-Dihydrobenzofuran-5-carboxylic acid

These compounds share the benzofuran core but differ in their functional groups and substitution patterns, leading to variations in their chemical and biological properties .

Biological Activity

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a benzofuran core, which is known for its diverse biological activities. The structural characteristics of this compound allow it to interact with various biological targets, including receptors and enzymes involved in critical physiological processes.

1. Antioxidant Properties

Research indicates that derivatives of di-2,3-dihydro-1-benzofuran have significant antioxidant activity. A study demonstrated that these compounds can inhibit leukotriene biosynthesis, which is crucial in inflammatory responses. Although not the most potent inhibitors, they serve as templates for designing more effective antioxidant agents .

2. Cannabinoid Receptor Agonism

A series of studies have identified di-2,3-dihydro-1-benzofuran derivatives as potent selective agonists for cannabinoid receptor 2 (CB2). These compounds were designed to improve drug-like properties and showed promise in treating neuropathic pain through their agonistic action on CB2 receptors .

3. G Protein-Coupled Receptor Activation

Di-2,3-dihydro-1-benzofuran derivatives have been recognized for their role as agonists of G protein-coupled receptors, specifically GPR40 and free fatty acid receptor 1 (FFA1). These receptors are involved in glucose metabolism and insulin secretion, making these compounds potential candidates for managing type 2 diabetes .

Study on Neuropathic Pain

In an animal model of paclitaxel-induced neuropathy, specific di-2,3-dihydro-1-benzofuran derivatives were administered to assess their analgesic effects. The results indicated that these compounds significantly reduced pain responses compared to control groups, highlighting their therapeutic potential in pain management .

Antitumor Activity

Another study evaluated several benzofuran derivatives, including di-2,3-dihydro-1-benzofuran compounds, for antitumor activity. The findings showed that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting a role in cancer therapy .

Research Findings Summary

Properties

IUPAC Name |

2,2-bis(2,3-dihydro-1-benzofuran-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c19-18(20)17(13-1-3-15-11(9-13)5-7-21-15)14-2-4-16-12(10-14)6-8-22-16/h1-4,9-10,17H,5-8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTNUKDMWFXDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(C3=CC4=C(C=C3)OCC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375547 | |

| Record name | Bis(2,3-dihydro-1-benzofuran-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-39-8 | |

| Record name | Bis(2,3-dihydro-1-benzofuran-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886497-39-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.